molecular formula C14H9BrCl2O2 B1532284 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-52-1

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1532284
M. Wt: 360 g/mol
InChI Key: UPOQKXYWLDITOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is determined by its molecular formula, C14H9Br2ClO2 . The presence of bromine, chlorine, and oxygen atoms in the molecule contributes to its unique chemical properties .


Physical And Chemical Properties Analysis

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride has a predicted boiling point of 475.9±40.0 °C and a predicted density of 1.736±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be handled and stored .

Scientific Research Applications

Synthesis of Azaindoles

An effective procedure for the acylation of azaindoles at the C-3 position utilized benzoyl chloride derivatives for attachment, showcasing the utility of such compounds in modifying heterocyclic bases which are significant in medicinal chemistry (Z. Zhang et al., 2002).

Hydrodehalogenation and Reductive Radical Cyclization

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is relevant in studies like the fast tin-free hydrodehalogenation and reductive radical cyclization reactions. These reactions are key in synthesizing complex organic frameworks from simpler aryl halides, demonstrating the compound's role in facilitating diverse chemical transformations (Santiago E. Vaillard et al., 2004).

Oxidative Halogenation of Pyrroles

The oxidative halogenation of substituted pyrroles, including bromination and chlorination, was examined with compounds like 2-benzoylpyrrole, indicating the significance of benzoyl chloride derivatives in halogenation reactions to obtain halogenated pyrroles, which are valuable in various chemical syntheses (S. Petruso et al., 1992).

Synthesis of Brovanexine Hydrochloride

In another study, the synthesis of brovanexine hydrochloride involved intermediates derived from benzoyl chloride, illustrating the importance of such chlorides in the production of pharmaceutical compounds. This showcases the compound's utility in drug synthesis pathways (Song Hong-rui, 2010).

β-Amyloid Aggregation Inhibition

A potent β-amyloid aggregation inhibitor was synthesized using a process that included acylation with benzoyl chloride derivatives. This research highlights the compound's application in the development of therapeutic agents targeting amyloid pathologies, such as Alzheimer's disease (H. Choi et al., 2003).

Safety And Hazards

Handling 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride requires caution due to its reactivity . It is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also known to cause respiratory irritation . Therefore, it should be handled with appropriate protective equipment and stored properly .

properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOQKXYWLDITOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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